4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid
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Overview
Description
4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the morpholinyl and thiazolidinylidene groups . The reaction conditions typically require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-sulfamoylbenzoic acid
- 4-Morpholinobenzoic acid
Uniqueness
4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H17ClN2O7S |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
4-chloro-3-[5-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H17ClN2O7S/c22-15-3-1-12(20(27)28)9-14(15)16-4-2-13(31-16)10-17-19(26)24(21(29)32-17)11-18(25)23-5-7-30-8-6-23/h1-4,9-10H,5-8,11H2,(H,27,28)/b17-10- |
InChI Key |
KFLAVTNBWHBATF-YVLHZVERSA-N |
SMILES |
C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O |
Isomeric SMILES |
C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O |
Origin of Product |
United States |
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